氢氧化铯一水合物

描述

Cesium hydroxide monohydrate (CsOH·H2O) is a chemical compound that is a powerful base, noteworthy for both its scientific and industrial applications . It is a hydroxide of the alkali metal cesium, known for its strong alkalinity and distinctive properties .

Synthesis Analysis

Cesium hydroxide is generally produced industrially by reacting cesium metal with water. This exothermic reaction generates cesium hydroxide along with the release of hydrogen gas. The chemical equation representing this process is: 2Cs (s) + 2H2O (l) → 2CsOH (aq) + H2 (g) .Molecular Structure Analysis

The molecular weight of Cesium hydroxide monohydrate is 167.93 g/mol. The IUPAC Standard InChI is InChI=1S/Cs.H2O/h;1H2/q+1;/p-1 and the IUPAC Standard InChIKey is HUCVOHYBFXVBRW-UHFFFAOYSA-M .Chemical Reactions Analysis

Cesium hydroxide monohydrate can be used as a catalyst in the synthesis of O-allenes and N-allenes via isomerization of terminal alkynes . This method allows the efficient synthesis of allenes in high yields under mild conditions with wide functional group tolerance .Physical And Chemical Properties Analysis

Cesium hydroxide appears as colorless or white deliquescent granules or lumps. It has a melting point of 272.31°C and boils at 670°C, decomposing at high temperatures . It is highly soluble in water, producing a solution that is strongly basic, reacting violently with acids and is capable of attacking glass and other silicate materials .科学研究应用

- The resulting polymers include PPO-diols, PBO-diols, and PSO-diols. These polymers have unimodal molar masses (Mn) ranging from 2000 to 5100, although their dispersities (Mw/Mn) are relatively high .

- Cesium hydroxide monohydrate acts as a catalyst in various organic reactions. For instance:

- Cesium hydroxide monohydrate is used as a dopant to create vanadium oxide thin films. These films serve as hole extraction layers in perovskite solar cells .

- Researchers have explored cesium hydroxide monohydrate in the preparation of lithium-substituted cesium and cesium aluminosilicate-based geopolymers. These materials have potential applications as refractory materials .

- Cesium hydroxide monohydrate participates in the synthesis of cesium structures containing 1,8-naphthalimides substituted carboxylic ligands .

Ring Opening Polymerization of Oxiranes

Catalyst for Organic Transformations

Fabrication of Vanadium Oxide Thin Films

Geopolymer and Refractory Materials

Synthesis of Cesium Complexes

Polymerization Initiator for High Unsaturation Polymers

作用机制

Target of Action

Cesium hydroxide monohydrate (CsOH·H2O) is a strong base . It is commonly used as a catalyst in many organic transformations and as an initiator in polymerization reactions . Its primary targets are the reactants in these transformations, where it acts to facilitate the reaction process.

Mode of Action

As a strong base, cesium hydroxide monohydrate can donate hydroxide ions (OH-) to an acidic proton (H+) in a reaction . This property is utilized in various organic transformations, such as the synthesis of allenes via isomerization of terminal alkynes . It can also initiate the ring-opening polymerization of monosubstituted oxiranes .

Biochemical Pathways

Cesium hydroxide monohydrate can affect several biochemical pathways. For instance, it can be used to prepare unsymmetrical bis-allyl ethers via dimerization of Baylis-Hillman adducts . It can also be used as a dopant to fabricate vanadium oxide thin films as a hole extraction layer for perovskite solar cells .

Result of Action

The result of cesium hydroxide monohydrate’s action is the facilitation of chemical reactions. For example, it can help synthesize allenes in high yields under mild conditions with wide functional group tolerance . It can also initiate the ring-opening polymerization of monosubstituted oxiranes .

Action Environment

Cesium hydroxide monohydrate is extremely hygroscopic, meaning it readily absorbs moisture from the environment . This property can influence its action, efficacy, and stability. For instance, it can absorb carbon dioxide from the air and convert into cesium carbonate . Therefore, the environment in which cesium hydroxide monohydrate is stored and used can significantly impact its effectiveness and the outcomes of the reactions it catalyzes.

安全和危害

未来方向

Cesium hydroxide’s utility in catalyzing organic reactions is being further explored in chemical research, potentially leading to more efficient and sustainable methods of chemical synthesis . It is also an anisotropic etchant of silicon, exposing octahedral planes . This technique can form pyramids and regularly shaped etch pits for uses such as Microelectromechanical systems .

Relevant Papers Cesium hydroxide monohydrate (CsOH·H2O) activated by cation complexing agents, i.e., 18C6 or C222 was applied as initiator of monosubstituted oxiranes polymerization. Propylene oxide (PO), 1,2-butylene oxide (BO), styrene oxide (SO) and some glycidyl ethers were used as monomers .

属性

IUPAC Name |

cesium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSOMGPQFXJESQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

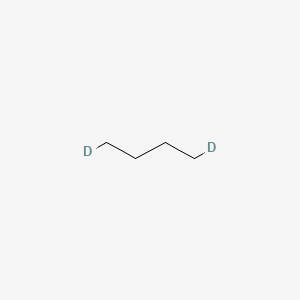

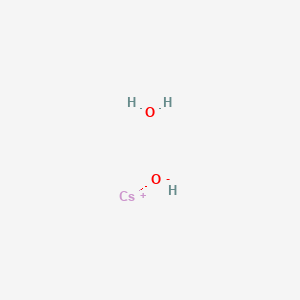

O.[OH-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsH3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956540 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium hydroxide monohydrate | |

CAS RN |

35103-79-8, 12260-45-6 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caesium hydroxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the catalytic applications of cesium hydroxide monohydrate?

A: Cesium hydroxide monohydrate acts as an effective catalyst in various organic reactions. For instance, it catalyzes the dimerization of Baylis-Hillman adducts to form unsymmetrical bis-allyl ethers. This reaction proceeds at room temperature and offers an atom-economical route to these valuable compounds []. Additionally, it serves as an activator in palladium-catalyzed cross-coupling reactions of aryl(dimethyl)silanols with aryl halides [].

Q2: How does cesium hydroxide monohydrate influence the palladium-catalyzed cross-coupling of aryl(dimethyl)silanols?

A: Cesium hydroxide monohydrate, along with cesium carbonate, acts as an effective activator in these reactions []. The effectiveness and selectivity of the cross-coupling can be influenced by factors like solvent, catalyst, additives, and the hydration level of the cesium hydroxide monohydrate.

Q3: Are there examples of cesium hydroxide monohydrate enabling regioselective synthesis?

A: Yes, cesium hydroxide monohydrate catalyzes the synthesis of (Z)-vinylic selenosulfides and (Z)-vinylic tellurosulfides through a highly chemo-, regio-, and stereoselective one-pot reaction []. This method involves reacting terminal alkynes with diaryl disulfides and either diaryl diselenides or ditellurides.

Q4: What is the role of cesium hydroxide monohydrate in the preparation of gem-chlorophenylcyclopropanes?

A: Cesium hydroxide monohydrate can be employed as a base in the reaction of benzal chloride with alkenes to synthesize gem-chlorophenylcyclopropanes []. This method offers a convenient and efficient route to these compounds.

Q5: What analytical techniques are useful in characterizing cesium hydroxide monohydrate and its reactions?

A: X-ray crystallography is crucial in determining the solid-state structure of cesium hydroxide monohydrate and compounds derived from reactions where it's used [, ]. IR spectroscopy provides information on the presence of specific functional groups, like differentiating OH− ions from H2O molecules in the cesium hydroxide monohydrate structure [].

Q6: Has cesium hydroxide monohydrate been used in polymer synthesis?

A: Research indicates that cesium hydroxide monohydrate can initiate the ring-opening polymerization of monosubstituted oxiranes []. This process leads to the formation of polyether-diols, which are important building blocks for various polymer materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。